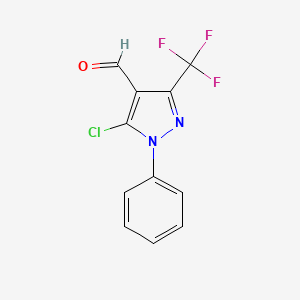

5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Descripción

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 318288-78-7) is a pyrazole derivative featuring a chloro substituent at position 5, a phenyl group at position 1, a trifluoromethyl group at position 3, and a carbaldehyde functional group at position 3. Its molecular formula is C₁₂H₇ClF₃N₂O, with a molecular weight of 293.65 g/mol. This compound is synthesized via the Vilsmeier-Haack reaction, a common method for introducing aldehyde groups into heterocyclic systems using DMF-POCl₃ under controlled conditions . The aldehyde group enables further derivatization, such as Schiff base formation, which is critical for biological applications .

Propiedades

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVMJDFQNRXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole with formylating agents under controlled conditions . One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Recent studies have highlighted the potential of pyrazole derivatives, including 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, as antimicrobial agents. The trifluoromethyl group enhances the pharmacodynamics and pharmacokinetics of these compounds, making them effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study : A study synthesized several pyrazole derivatives and evaluated their antimicrobial activities. Compounds containing the trifluoromethyl group exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against tested bacteria . This suggests that 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde could be a lead compound for developing new antibiotics.

Agrochemicals

Herbicidal Properties : The compound has been explored for its potential use in herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for developing selective herbicides that target weeds without harming crops.

Research Findings : In a series of experiments, derivatives of pyrazole were tested for their herbicidal efficacy. The results indicated that certain substitutions on the phenyl ring significantly improved the herbicidal activity . This positions 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a valuable scaffold for designing new herbicides.

Material Sciences

Photochromic Materials : The unique structural properties of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde make it suitable for applications in photochromic materials. These materials change color upon exposure to light, making them useful in various applications such as smart windows and optical devices.

Experimental Data : Research has demonstrated that incorporating this compound into polymer matrices can enhance the photochromic behavior of the resulting materials. The compound's ability to undergo reversible transformations under light exposure is particularly promising .

Synthesis and Characterization

The synthesis of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group . The following table summarizes key synthesis parameters:

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Vilsmeier-Haack Reaction | 95% | DMF with phosphorus oxychloride at 0°C |

| Reflux Time | 5 hours | Followed by extraction with ethyl acetate |

Mecanismo De Acción

The mechanism of action of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole-4-carbaldehydes

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Impact of Substituents on Reactivity and Bioactivity

(a) Trifluoromethyl (CF₃) vs. Methyl (Me) or Propyl (Pr)

- Electron-Withdrawing Effects: The CF₃ group at position 3 enhances electrophilicity at the aldehyde position, facilitating Schiff base formation. This is less pronounced in methyl- or propyl-substituted analogues .

- Antimicrobial Activity: CF₃-containing pyrazoles exhibit superior antibacterial efficacy compared to methyl or propyl derivatives. For example, trifluoromethyl groups increase membrane permeability in pathogens like Pseudomonas aeruginosa .

(b) Chloro (Cl) Substituents

- Positional Influence : A chloro group at position 5 (as in the target compound) contributes to electron deficiency, stabilizing the pyrazole ring. In contrast, chloro substitution on the phenyl ring (e.g., 77509-93-4) increases hydrophobicity but may reduce solubility .

(c) Aldehyde Reactivity

- The carbaldehyde group in the target compound reacts with amines (e.g., aminotriazolethiones) to form Schiff bases with yields exceeding 80%. Analogues with bulkier substituents (e.g., 1312886-47-7) show slower reaction kinetics due to steric hindrance .

Actividad Biológica

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 318288-78-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves several steps, typically starting from 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. The reaction is carried out using phosphoryl trichloride and N,N-dimethylformamide (DMF) under controlled conditions to yield the desired compound in high purity and yield (up to 95%) .

Antitumor Activity

Research indicates that pyrazole derivatives, including 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, exhibit significant antitumor activities. They have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) mutations, which are prevalent in various cancers . A study demonstrated that compounds with similar structures showed promising results against breast cancer cell lines, particularly when combined with doxorubicin, enhancing cytotoxic effects .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. For instance, related compounds have shown IC50 values indicating potent inhibition of these enzymes, suggesting that 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde may possess similar activity .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory properties, this pyrazole derivative has demonstrated antibacterial activity. Studies on pyrazole derivatives indicate that they can disrupt bacterial cell membranes and inhibit growth effectively against various strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents enhances their potency against target enzymes and receptors. The SAR studies suggest that modifications in the phenyl ring or the introduction of additional functional groups can lead to improved bioactivity .

Case Study 1: Antitumor Efficacy

A series of studies evaluated the antitumor efficacy of pyrazole derivatives in vitro using breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts. Specifically, the combination of these derivatives with doxorubicin resulted in a significant synergistic effect, enhancing overall therapeutic efficacy .

Case Study 2: Anti-inflammatory Activity

In a separate investigation focusing on anti-inflammatory properties, several pyrazole derivatives were tested for their ability to inhibit LPS-induced nitric oxide production in macrophages. Compounds resembling 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde showed significant reductions in inflammatory markers, highlighting their potential as anti-inflammatory agents .

Q & A

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .

- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .

Advanced

For in vivo testing:

- Acute toxicity : LD₅₀ > 500 mg/kg in rats; monitor hepatic enzymes (ALT/AST) post-administration .

- Genotoxicity : Perform Ames test (TA98 strain) to rule out mutagenicity at 1–10 µg/plate .

How can researchers address low yields in derivative synthesis?

Advanced

Common issues and solutions:

- Aldehyde oxidation : Add antioxidants (e.g., BHT) during formylation to prevent carboxylic acid formation .

- Byproducts : Use HPLC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

- Scale-up challenges : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and reduce side reactions .

What computational methods predict the compound’s reactivity?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon: Fukui index ≈0.25) .

- MD simulations : Analyze solvation effects in PBS buffer to estimate bioavailability .

How is the compound utilized in material science?

Q. Advanced

- Organic semiconductors : Incorporate into π-conjugated polymers (e.g., with thiophene units) for bandgap tuning (Eg ≈2.1 eV) .

- Coordination complexes : Chelate with Cu(II) to form catalysts for C–N coupling reactions (TOF up to 1,200 h⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.